molecular formula C19H17ClN4O2 B2393737 (3-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)(quinoxalin-6-yl)methanone CAS No. 2034277-36-4

(3-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)(quinoxalin-6-yl)methanone

Cat. No.: B2393737
CAS No.: 2034277-36-4
M. Wt: 368.82
InChI Key: XSZINQLAOPQRJX-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds has been described in the literature . For example, a synthetic route to N-substituted 6-fluoro-3-(piperidin-4-yl)-1,2-benzoxazole derivatives using piperidine-4-carboxylic acid, 1,3-difluorobenzene, and various halogen derivatives has been described . The target products were obtained with 55–92% yields in relatively short reaction times .


Molecular Structure Analysis

The molecular structure of this compound can be confirmed by 1H and 13C NMR and mass spectra .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds have been described in the literature . For example, displacement of the phenoxy group using excess methylamine or benzylamine afforded the final compounds .

Scientific Research Applications

Synthesis and Characterization

The compound (3-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)(quinoxalin-6-yl)methanone belongs to a class of heterocyclic compounds that have been explored for various synthetic and conformational analyses. One study focused on the synthesis and conformational analysis of related heterocyclic compounds, demonstrating the potential of these molecules for diverse applications in chemical research. The research included B3LYP geometry, energy, and GIAO/B3LYP NMR calculations to establish the structures of synthesized compounds, providing insights into their conformations and energetic properties (Karkhut et al., 2014).

Spectroscopic Properties and Environmental Effects

Another aspect of research on similar compounds involves the study of their spectroscopic properties and how these properties are influenced by the environment. Investigations into the electronic absorption, excitation, and fluorescence properties have been conducted, highlighting how these compounds behave in different solvents. This type of research is crucial for understanding the potential applications of these compounds in materials science and photophysics (Al-Ansari, 2016).

Catalytic Behavior and Polymerization

The catalytic behavior of related compounds toward ethylene reactivity has also been a topic of interest. Studies have synthesized complexes to explore their activities in oligomerization and polymerization processes. Such research is fundamental for the development of new catalysts in industrial polymer production (Sun et al., 2007).

Crystal Structure Analysis

The crystal structure of related compounds provides valuable information about their molecular geometry and potential interactions in the solid state. X-ray diffraction studies have been employed to reveal the detailed molecular and crystal structure, offering insights into the stability and reactivity of these compounds. Such analyses are essential for the design and synthesis of materials with specific properties (Revathi et al., 2015).

Antimicrobial Activity

Research into the antimicrobial activity of compounds with similar structures has shown promising results. Synthesis and testing of derivatives have identified compounds with significant activity against various bacterial and fungal strains, suggesting potential applications in the development of new antimicrobial agents (Mallesha & Mohana, 2014).

Mechanism of Action

While the specific mechanism of action for this compound is not mentioned in the search results, similar compounds have been shown to stimulate glucose-dependent insulin release by direct action in the pancreas and to promote secretion of the incretin GLP-1 by action in the gastrointestinal tract .

Safety and Hazards

Safety and hazards associated with similar compounds include acute toxicity, eye irritation, skin irritation, and specific target organ toxicity .

Properties

IUPAC Name

[3-(3-chloropyridin-4-yl)oxypiperidin-1-yl]-quinoxalin-6-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17ClN4O2/c20-15-11-21-6-5-18(15)26-14-2-1-9-24(12-14)19(25)13-3-4-16-17(10-13)23-8-7-22-16/h3-8,10-11,14H,1-2,9,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSZINQLAOPQRJX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)C2=CC3=NC=CN=C3C=C2)OC4=C(C=NC=C4)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17ClN4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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